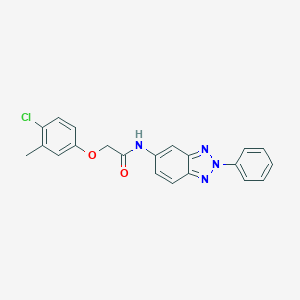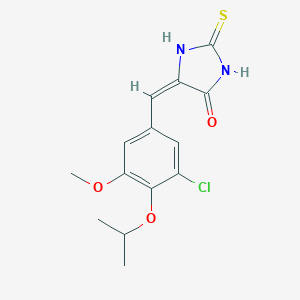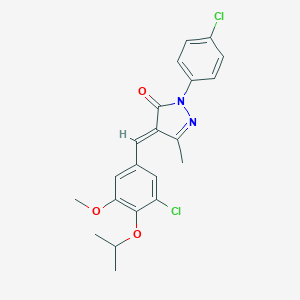![molecular formula C24H22N2O3 B317720 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide](/img/structure/B317720.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in various fields such as medicinal, pharmaceutical, and industrial areas due to its broad substrate scope and functionalization potential . This compound is known for its diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
准备方法
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods may involve the use of magnetic solid acid nanocatalysts, which can be easily separated and reused for multiple runs with significant yields .
化学反应分析
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium dithionate for reduction and PCl3 in chlorobenzene for coupling reactions . Major products formed from these reactions include fluorescent compounds that absorb in the range of 296 to 332 nm and emit in the range of 368 to 404 nm with excellent quantum yield .
科学研究应用
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide has a wide range of scientific research applications. In chemistry, it is used as a starting material for different mechanistic approaches in drug discovery . In biology and medicine, it exhibits various biological activities such as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . In the industrial sector, it is used in the preparation of polymeric film sensors based on excimer luminescence and responsive to both mechanical and temperature stress .
作用机制
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide involves its interaction with molecular targets and pathways that lead to its biological effects. For instance, it exhibits antifungal activity similar to the standard drug voriconazole against Aspergillus niger . The presence of electron-withdrawing groups in its structure enhances its antimicrobial activity against various bacterial and fungal strains .
相似化合物的比较
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide can be compared with other benzoxazole derivatives such as 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole and N-[3-(benzoxazol-2-ylamino)phenyl]amine . These compounds share similar biological activities but differ in their structural features and specific applications. For example, 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole is known for its excellent photophysical properties and use as a fluorescent probe , while N-[3-(benzoxazol-2-ylamino)phenyl]amine has shown remarkable cytotoxicity in cancer cell lines .
属性
分子式 |
C24H22N2O3 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C24H22N2O3/c1-16(2)15-28-20-13-9-17(10-14-20)23(27)25-19-11-7-18(8-12-19)24-26-21-5-3-4-6-22(21)29-24/h3-14,16H,15H2,1-2H3,(H,25,27) |
InChI 键 |
JGDJWEJLGNCCFR-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
规范 SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[4-(diethylamino)phenyl]-5-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate](/img/structure/B317637.png)
![4-[(2-(3,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-ethoxyphenyl 2-methylpropanoate](/img/structure/B317638.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B317640.png)
![N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B317641.png)

![1-{5-{4-[(4-chlorobenzyl)oxy]phenyl}-4-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B317646.png)
![2-[2-({[1-(2-amino-2-oxoethyl)-1h-1,3-benzimidazol-2-yl]methyl}sulfanyl)-1h-1,3-benzimidazol-1-yl]acetamide](/img/structure/B317649.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B317652.png)

![4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(3,4-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B317654.png)
![2-(3,4-dichlorophenyl)-4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B317655.png)


![ethyl 1-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate](/img/structure/B317660.png)
